![molecular formula C19H34O4 B157234 methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate CAS No. 10012-52-9](/img/structure/B157234.png)
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C19H34O4. It is a derivative of stearic acid, featuring two epoxide groups at the 9,10 and 12,13 positions. This compound is a colorless to yellow oily liquid with a melting point range of 24-30°C and low solubility in water, but it can dissolve in organic solvents like ether and alcohol .
准备方法
Synthetic Routes and Reaction Conditions
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is typically synthesized through the epoxidation of octadecenoic acid using hydrogen peroxide. The reaction involves the addition of hydrogen peroxide to the double bonds of octadecenoic acid, resulting in the formation of epoxide groups at the specified positions .
Industrial Production Methods
In industrial settings, the production of methyl 9,10:12,13-diepoxystearate, cis,cis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of octadecenoic acid to the desired epoxide compound. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
化学反应分析
Types of Reactions
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the epoxide groups.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
科学研究应用
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a surfactant, lubricant, and additive in various industrial applications.
作用机制
The mechanism of action of methyl 9,10:12,13-diepoxystearate, cis,cis- involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, thereby influencing various biological pathways .
相似化合物的比较
Similar Compounds
Methyl linolenate: Another epoxide derivative with similar structural features.
Methyl 12-oxooctadecanoate: A keto fatty acid with related chemical properties.
9,12-Octadecadienoic acid, methyl ester: A related compound with double bonds instead of epoxide groups.
Uniqueness
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is unique due to its specific epoxide groups at the 9,10 and 12,13 positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
10012-52-9 |
|---|---|
分子式 |
C19H34O4 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
InChI 键 |
QZAJJEFYEVWODE-VSZNYVQBSA-N |
SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
手性 SMILES |
CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC |
规范 SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


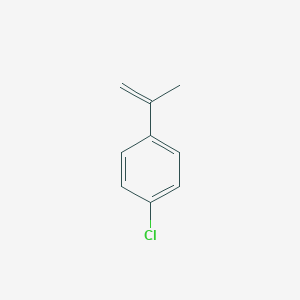

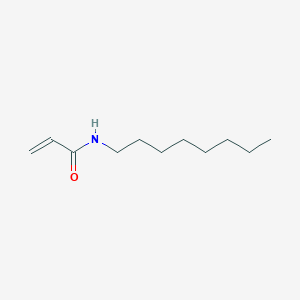
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
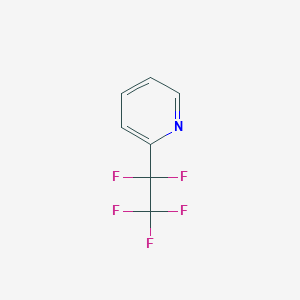
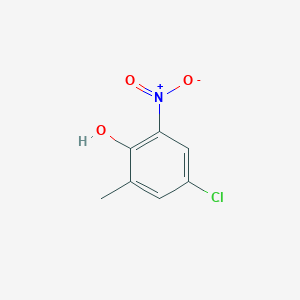
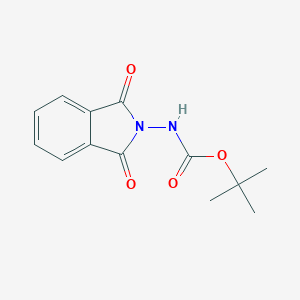
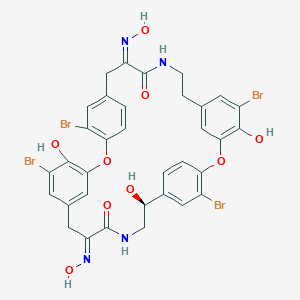
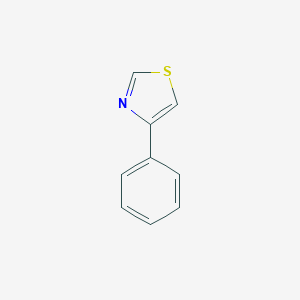
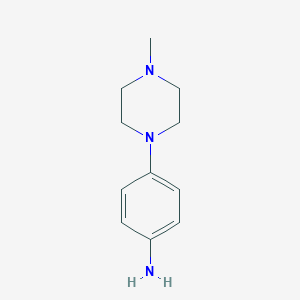
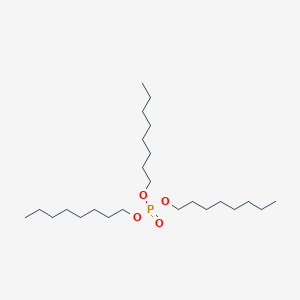
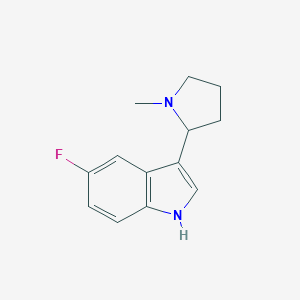

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
